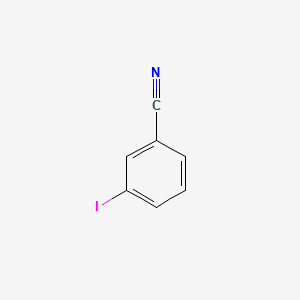

3-Iodobenzonitrile

Vue d'ensemble

Description

3-Iodobenzonitrile (3-IBN) is an organic compound belonging to the class of nitriles. It is a colorless solid with a strong odor and is widely used in organic synthesis. It is a versatile reagent and has been used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. 3-IBN is also used in the preparation of polymers and as a catalyst in organic reactions. In addition, 3-IBN has been investigated for its potential applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

3-Iodobenzonitrile and its derivatives are used in various chemical syntheses. For instance, they undergo palladium(0)-catalyzed annulation with diarylacetylenes or bicyclic alkenes, producing 2,3-diarylindenones and polycyclic aromatic ketones. This process represents a notable example of organopalladium addition to the carbon-nitrogen triple bond in a nitrile, showing compatibility with several functional groups (Pletnev, Tian, & Larock, 2002).

Crystal Structure and Halogen Bonding

Studies on the crystal packing of iodo-substituted benzonitriles, including this compound, have been conducted to understand the influence of iodine on crystal structures. These studies include ab initio density functional calculations to assess the energetic situation and dipole moments of the molecules (Merz, 2006). Additionally, the crystal structure of 4-Iodobenzonitrile has been examined under pressure, showing its robustness and indicating the strength of the halogen bond in the structure (Giordano et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Iodobenzonitrile is a halogenated aromatic nitrile It has been used as a starting reagent in the synthesis of various compounds .

Mode of Action

It is known to participate in chemical reactions as a starting reagent . For instance, it has been used in the synthesis of tetrachloroisophthalo-[14 C]-nitrile (TCIN) .

Biochemical Pathways

Its role as a starting reagent in the synthesis of various compounds suggests that it may influence several biochemical pathways indirectly .

Result of Action

Its primary use as a starting reagent in chemical synthesis suggests that its effects are likely dependent on the specific compounds it helps produce .

Analyse Biochimique

Biochemical Properties

3-Iodobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound can be used in the Suzuki reaction, a cross-coupling reaction that forms carbon-carbon bonds . This interaction is crucial for the synthesis of pharmaceuticals and other biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, its impact on gene expression can lead to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is essential for understanding its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of specific metabolites and alter the metabolic flux within cells . These interactions are essential for its role in biochemical research and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is vital for predicting its effects on cellular function and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function within cells, as it determines the specific biochemical pathways it can influence.

Propriétés

IUPAC Name |

3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGARPMGQRREXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219177 | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69113-59-3 | |

| Record name | 3-Iodobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

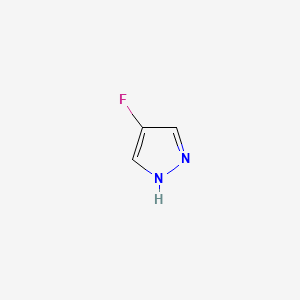

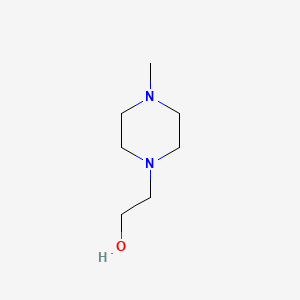

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is the ionization energy of 3-Iodobenzonitrile determined?

A: The ionization energy of this compound was determined using the kinetic method, specifically by analyzing the dissociation of radical cations of van der Waals complexes. [] Researchers generated ionized dimeric complexes of this compound through charge exchange chemical ionization using carbon disulfide. Upon collision-induced dissociation with argon, these complexes dissociated into individual radical cations. By analyzing the ratio of ion abundances and correlating them with known ionization energies of similar compounds, the ionization energy of this compound was determined to be 9.39 ± 0.05 eV. []

Q2: Why is this compound useful in the synthesis of tetrachloroisophthalonitrile (TCIN)?

A: this compound serves as a crucial precursor in the synthesis of tetrachloroisophthalonitrile (TCIN). [] The iodine atom in this compound can be directly replaced with a 14C-labeled cyanide group using copper(I) cyanide (CuCN). This step allows for the efficient incorporation of the radioactive carbon label into the final TCIN molecule. Subsequent vapor phase chlorination then yields the desired [14C]-TCIN. This synthetic route is advantageous due to its high yield, cost-effectiveness, and efficient utilization of the radiolabel. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)